![molecular formula C16H18ClN5OS B15282835 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether](/img/structure/B15282835.png)
2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a unique structure that combines a triazole ring with a thiadiazole ring, making it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether typically involves multiple steps. One common approach is the reaction of 4-chlorophenol with 3-(1-methyl-3-piperidinyl)-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries .
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of various derivatives.
Cyclization Reactions: The triazole and thiadiazole rings can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and in solvents such as DMF or ethanol .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenyl ethers, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Aplicaciones Científicas De Investigación
2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of anticancer, antimicrobial, and anti-inflammatory drugs.
Biological Research: It is used in various biological assays to study its effects on different cellular pathways and molecular targets.
Industrial Applications: The compound’s unique structure makes it useful in the synthesis of other complex organic molecules, which can be applied in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to therapeutic effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or microbial growth .
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine Derivatives: These compounds share a similar core structure and exhibit comparable pharmacological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also feature a fused heterocyclic ring system and are studied for their anticancer and antimicrobial properties.
Uniqueness
2-Chloro-4-[3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]phenyl methyl ether is unique due to its specific combination of a triazole ring with a thiadiazole ring, along with the presence of a piperidine moiety. This unique structure contributes to its distinct pharmacological profile and potential therapeutic applications .
Propiedades
Fórmula molecular |
C16H18ClN5OS |
|---|---|
Peso molecular |
363.9 g/mol |
Nombre IUPAC |
6-(3-chloro-4-methoxyphenyl)-3-(1-methylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H18ClN5OS/c1-21-7-3-4-11(9-21)14-18-19-16-22(14)20-15(24-16)10-5-6-13(23-2)12(17)8-10/h5-6,8,11H,3-4,7,9H2,1-2H3 |
Clave InChI |
FLPMULNLQJPSKU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


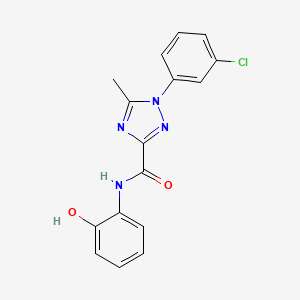
![1-(4-Chlorophenyl)-4-[(2-ethoxy-5-methylphenyl)sulfonyl]piperazine](/img/structure/B15282758.png)
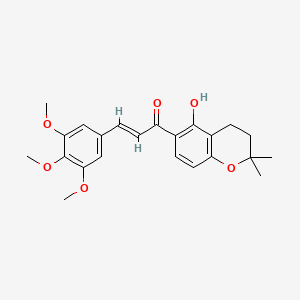

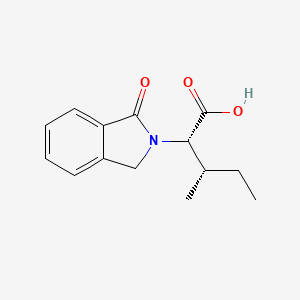
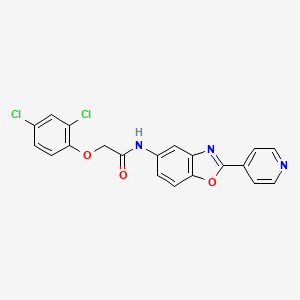
![3-[(1-Adamantylsulfanyl)methyl]-6-(2-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282785.png)
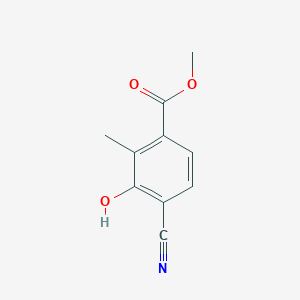
![6-(6-Methylpyridin-3-yl)-3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282799.png)
![1-oxo-2-(2-pyridinyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B15282815.png)
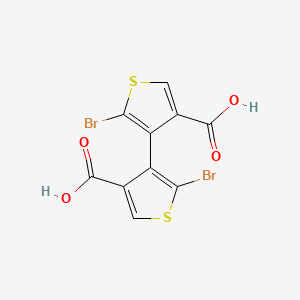
![6-[(2-Methoxyphenoxy)methyl]-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15282824.png)
![2-amino-1-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-4H-chromen-7-yl]-6-methyl-4,4-bis(trifluoromethyl)-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B15282825.png)
![N-isopropyl-2-(4-methoxyphenyl)-2H-benzo[f]indazol-3-amine](/img/structure/B15282833.png)
